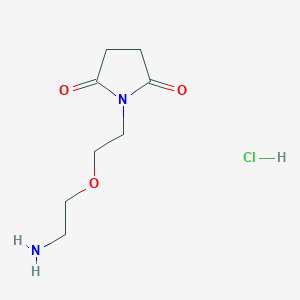

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPHMEODXLJAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidine-2,5-dione with 2-(2-Aminoethoxy)ethyl Derivative

One common approach involves the nucleophilic substitution reaction where a pyrrolidine-2,5-dione derivative is alkylated by a 2-(2-aminoethoxy)ethyl halide or tosylate. This reaction is typically performed under basic conditions to deprotonate the nitrogen on the pyrrolidine ring, enhancing nucleophilicity.

-

- Starting material: Pyrrolidine-2,5-dione or N-substituted derivatives.

- Alkylating agent: 2-(2-Aminoethoxy)ethyl bromide or chloride.

- Base: Alkali metal alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) or sodium hydride.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically 0–50°C to control reaction rate and minimize side reactions.

- Time: Several hours to overnight depending on scale and reactivity.

$$

\text{Pyrrolidine-2,5-dione} + \text{2-(2-Aminoethoxy)ethyl halide} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione}

$$

Protection and Deprotection of Amino Group

Because the amino group in the 2-(2-aminoethoxy)ethyl moiety can be reactive, it is often protected during alkylation to prevent side reactions.

- Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are introduced before alkylation.

- After successful alkylation, the protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

- This step ensures the free amine is available for subsequent salt formation.

Formation of Hydrochloride Salt

The free base of 1-(2-(2-aminoethoxy)ethyl)pyrrolidine-2,5-dione is converted to its hydrochloride salt to enhance stability and solubility.

- Method:

- Dissolve the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Bubble or add anhydrous hydrogen chloride gas or add concentrated hydrochloric acid dropwise.

- Precipitation of the hydrochloride salt occurs.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

Representative Preparation Protocol (Based on Patent KR101325589B1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-(2-aminoethoxy)ethyl halide | React 2-(2-aminoethoxy)ethanol with thionyl chloride or phosphorus pentachloride | Halide formation for alkylation |

| 2 | Alkylation of pyrrolidine-2,5-dione | Mix pyrrolidine-2,5-dione with 2-(2-aminoethoxy)ethyl halide in DMF, add sodium hydride | Stir at 25–40°C for 6–12 hours |

| 3 | Work-up and purification | Quench reaction, extract with organic solvents, wash, dry | Purify by recrystallization or chromatography |

| 4 | Hydrochloride salt formation | Dissolve product in ethanol, add HCl gas or acid | Isolate hydrochloride salt by filtration |

Solubility and Formulation Data

According to supplier data, the compound is soluble in water and DMSO, facilitating preparation of stock solutions for biological assays.

| Stock Solution Preparation (Example) | Volume of Solvent (mL) for 1 mg Compound | Notes |

|---|---|---|

| 1 mM solution | 4.491 | Use ddH2O or DMSO |

| 5 mM solution | 0.8982 | Concentrated stock |

| 10 mM solution | 0.4491 | For in vivo formulations |

For in vivo formulations, DMSO master liquid is diluted with PEG300, Tween 80, and water or corn oil to achieve clear solutions suitable for administration.

Analytical and Research Findings

- The alkylation reaction yields are typically high (>70%) when using protected amines.

- Purity is confirmed by NMR, mass spectrometry, and HPLC.

- Stability studies indicate that the hydrochloride salt form is more stable under ambient conditions.

- The compound's solubility profile supports its use in aqueous and lipid-based formulations.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Halide formation | Thionyl chloride, PCl5 | Convert alcohol to halide | Reactive alkylating agent |

| Alkylation | Pyrrolidine-2,5-dione, base, DMF | Attach aminoethoxyethyl group | Key bond formation |

| Amino protection/deprotection | Boc/Fmoc, acid treatment | Prevent side reactions | Ensures selective alkylation |

| Hydrochloride salt formation | HCl gas or acid in ethanol | Improve stability and solubility | Isolated as solid salt |

Chemical Reactions Analysis

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research Applications

1. Medicinal Chemistry

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Researchers have focused on its application in synthesizing compounds that may exhibit therapeutic effects against various diseases.

Case Study Example :

A study published in Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their efficacy against cancer cell lines. The findings indicated that modifications to the pyrrolidine ring could enhance anti-cancer activity, suggesting that this compound could be a precursor for developing more potent agents.

2. Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study Example :

In a biochemical assay published in Biochemistry, researchers used this compound to evaluate its effect on specific enzymes involved in metabolic disorders. The study concluded that the compound could serve as an effective inhibitor, providing insights into potential therapeutic strategies for managing metabolic diseases.

Table 1: Solubility and Preparation Guidelines

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.491 mL | 22.4548 mL | 44.9095 mL |

| 5 mM | 0.8982 mL | 4.491 mL | 8.9819 mL |

| 10 mM | 0.4491 mL | 2.2455 mL | 4.491 mL |

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis; potential anti-cancer properties |

| Biochemical Research | Assays for enzyme interaction studies; metabolic pathway investigations |

| Development of Therapeutics | Potential precursor for drugs targeting various diseases |

Mechanism of Action

The compound exerts its effects primarily through its interaction with AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. By acting as a non-competitive antagonist, it inhibits the receptor’s activity, which can modulate neuronal excitability and has potential therapeutic implications for conditions such as epilepsy and neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Rotatable bonds and polar surface area estimated using computational tools (e.g., Veber’s rules ).

Key Observations :

- The target compound has a higher molecular weight and rotatable bonds compared to simpler analogs like 1-(2-aminoethyl)pyrrolidine-2,5-dione HCl, which may reduce oral bioavailability .

- The piperazine-substituted analog () shows higher molecular complexity, likely targeting specific receptors (e.g., G protein-coupled receptors).

Biological Activity

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1864056-15-4) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

- Molecular Formula : C₈H₁₅ClN₂O₃

- Molecular Weight : 222.67 g/mol

- Storage Conditions : Room temperature

- Solubility : Soluble in various solvents, specific solubility details are often dependent on the solvent used .

This compound exhibits biological activity through various mechanisms. It has been studied for its inhibitory effects on several enzymes and pathways relevant to hormonal regulation and cancer biology.

Enzyme Inhibition Studies

Research has shown that pyrrolidine-2,5-dione derivatives can inhibit key enzymes involved in steroidogenesis and cancer progression:

- Aromatase Inhibition : Compounds similar to 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione have demonstrated significant inhibition of human placental aromatase, which is crucial for estrogen biosynthesis. For instance, related compounds achieved IC50 values around 23.8 µM against aromatase .

- 17α-Hydroxylase/17,20-Lyase Inhibition : This enzyme is involved in steroid hormone synthesis. Compounds showed competitive inhibition profiles, with some achieving IC50 values comparable to established inhibitors like Ketoconazole .

Synthesis and Evaluation

A study synthesized various pyrrolidine-2,5-dione derivatives, including this compound. The biological evaluation highlighted:

- Inhibitory Potency : The compound was assessed against several cancer cell lines, showing promising antiproliferative effects. The structure-activity relationship (SAR) analysis indicated that modifications in the side chains could enhance or diminish biological activity .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties:

- Cell Line Studies : The compound was tested against breast and ovarian cancer cell lines, showcasing a dose-dependent reduction in cell viability. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride?

A multi-step synthesis approach is typically employed, involving protection/deprotection strategies for the aminoethoxy group and maleimide ring formation. Key steps include:

- Coupling 2-aminoethoxyethanol with maleic anhydride derivatives under anhydrous conditions.

- Cyclization via acid catalysis to form the pyrrolidine-2,5-dione core.

- Final hydrochlorination using HCl gas or concentrated HCl in ethanol. Experimental design tools (e.g., Design of Experiments, DoE) can optimize yields by screening temperature, solvent polarity, and stoichiometry . Computational reaction path searches (quantum chemical calculations) may reduce trial-and-error inefficiencies .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) for verifying the pyrrolidine-dione ring and aminoethoxy chain connectivity.

- Purity Assessment : HPLC with UV detection (λ ~210–220 nm for amine derivatives) or ion chromatography for chloride quantification.

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₃N₂O₃Cl).

- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp >160°C, as seen in analogous aminoethyl maleimides) .

Q. What are the solubility and storage requirements for this compound?

- Solubility : Freely soluble in polar solvents (water, methanol) due to the hydrochloride salt and hydrophilic aminoethoxy group. Limited solubility in non-polar solvents (e.g., toluene, ether) .

- Storage : Store in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the maleimide ring or amine oxidation. Desiccants (e.g., silica gel) are recommended to mitigate hygroscopicity .

Q. How can researchers validate the compound’s stability under experimental conditions?

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- pH-Dependent Stability : Test in buffered solutions (pH 3–9) to identify optimal reaction or storage pH ranges.

- Light Sensitivity : UV-Vis spectroscopy to track absorbance changes under UV exposure .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving the pyrrolidine-2,5-dione moiety?

The dione ring undergoes nucleophilic attack at the carbonyl groups, enabling conjugation with thiols (Michael addition) or amines. Computational studies (e.g., DFT calculations) can map transition states and regioselectivity. For example:

- Thiol-maleimide "click" reactions proceed via a two-step mechanism (thiolate formation followed by ring-opening).

- Steric effects from the aminoethoxy chain may influence reaction rates, requiring molecular dynamics simulations to model steric hindrance .

Q. How can computational methods improve reaction optimization for derivatives of this compound?

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to predict reaction pathways and activation energies for maleimide functionalization.

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for specific transformations.

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in reported experimental data (e.g., conflicting reaction yields)?

- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., catalyst loading, humidity) causing yield discrepancies.

- Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, inert atmospheres) to minimize environmental variability.

- Cross-Lab Validation : Collaborate with independent labs to verify results under controlled conditions .

Q. How can reactor design enhance scalability for reactions involving this compound?

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., maleimide ring-opening) while minimizing side products.

- Membrane Technologies : Separate intermediates in multi-step syntheses to streamline purification (e.g., nanofiltration for chloride removal) .

- Scale-Up Simulations : Use Aspen Plus or COMSOL to model kinetic and thermodynamic parameters for pilot-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.